Methyl phenyl(phenylsulfonyl)acetate
Description
Methyl phenyl(phenylsulfonyl)acetate (IUPAC: methyl 2-(benzenesulfonyl)acetate) is an organosulfur compound with the molecular formula C₉H₁₀O₄S and a molecular weight of 214.24 g/mol . Its structure features a phenylsulfonyl group (–SO₂C₆H₅) attached to the α-carbon of a methyl acetate backbone. This compound is primarily used as an intermediate in organic synthesis, leveraging the electrophilic sulfonyl group for nucleophilic substitution or coupling reactions. Key identifiers include CAS RN 34097-60-4 and PubChem CID 555619 .
Properties
CAS No. |
5453-71-4 |
|---|---|
Molecular Formula |
C15H14O4S |
Molecular Weight |
290.3 g/mol |
IUPAC Name |
methyl 2-(benzenesulfonyl)-2-phenylacetate |
InChI |
InChI=1S/C15H14O4S/c1-19-15(16)14(12-8-4-2-5-9-12)20(17,18)13-10-6-3-7-11-13/h2-11,14H,1H3 |
InChI Key |
ZZKNZGNURYASHQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes to Methyl Phenyl(phenylsulfonyl)acetate
Method 1: Alkylation of Sulfinate Salts via Sulfonyl Chloride Reduction
A patent by CN102924347A outlines a high-yield route starting from substituted benzenesulfonyl chlorides. The process involves:
- Reduction to sulfinic acid salts : Treatment of benzenesulfonyl chloride with sodium bicarbonate and sodium sulfite (S-WAT) in water at reflux yields sodium sulfinate.
- Methylation with dimethyl sulfate : The sulfinate intermediate reacts with dimethyl sulfate under phase-transfer conditions (40–45°C) to form methyl phenyl sulfone.
- Acetate incorporation : Subsequent alkylation with methyl bromoacetate introduces the acetate moiety.
Example :
4-Chlorobenzenesulfonyl chloride (21.0 g) reacted with dimethyl sulfate (18.9 g) yielded 4-chlorophenyl methyl sulfone (17.6 g, 92.1% yield, mp 98–99°C).
Table 1: Sulfinate Alkylation Yields for Substituted Derivatives
| Substituent (R) | Product | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| 4-Cl | 4-Chlorophenyl sulfone | 92.1 | 98–99 |
| 4-CH₃ | 4-Tolyl sulfone | 94.7 | 86–87 |
| H | Phenyl sulfone | 91.0 | 88–89 |
Method 2: Condensation of Methyl 2-(Phenylsulfinyl)acetate with Aldehydes
Methyl 2-(phenylsulfinyl)acetate serves as a vinylogous organometallic equivalent, reacting with aldehydes to form α,β-unsaturated esters. Post-condensation oxidation converts the sulfinyl group to sulfonyl:
- Condensation : The anion of methyl 2-(phenylsulfinyl)acetate adds to aldehydes (e.g., benzaldehyde) in THF at −78°C, forming vinylic sulfoxides.
- Oxidation : Treatment with m-chloroperbenzoic acid (mCPBA) oxidizes sulfoxides to sulfones, yielding this compound.
Optimization Note : Solid-liquid phase-transfer catalysis (e.g., tetrabutylammonium bromide) improves alkylative elimination efficiency, achieving >85% conversion.
Experimental Optimization and Scalability
Reaction Temperature and Solvent Effects
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
Methyl phenyl(phenylsulfonyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Methyl phenyl(phenylsulfonyl)acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl phenyl(phenylsulfonyl)acetate involves its reactivity with various nucleophiles and electrophiles. The sulfonyl group is highly electron-withdrawing, making the adjacent carbon atoms more susceptible to nucleophilic attack. This property is exploited in various synthetic transformations to form new chemical bonds .
Comparison with Similar Compounds
Ethyl (Phenylsulfonyl)acetate
- Molecular Formula : C₁₀H₁₂O₄S
- Molecular Weight : 228.27 g/mol
- Key Differences: Replaces the methyl ester with an ethyl group, altering solubility and reactivity. The ethyl group enhances lipophilicity, making it more suitable for reactions requiring non-polar solvents.
- Applications : Similar to the methyl analog but preferred in syntheses where slower ester hydrolysis is advantageous .
Methyl 2-Phenylacetoacetate
- Molecular Formula : C₁₁H₁₂O₃
- Molecular Weight : 192.20 g/mol
- Key Differences : Contains a β-ketoester group (–COCOOCH₃) instead of sulfonyl. This structural difference increases reactivity in Claisen or Michael additions.
- Applications : Precursor in amphetamine synthesis; used in forensic research due to its role in illicit drug manufacturing .
Methyl 2-(4-Chlorophenyl)sulfanylacetate
- Molecular Formula : C₉H₉ClO₂S
- Molecular Weight : 216.68 g/mol
- Key Differences : Substitutes sulfonyl with a sulfanyl (–S–) group and introduces a chloro substituent. The reduced oxidation state of sulfur decreases electrophilicity.
- Applications: Potential agrochemical intermediate; used in synthesizing thioether-linked bioactive molecules .
Propyl 2-(4-Methylbenzenesulfonamido)benzoate
- Molecular Formula: C₁₇H₁₉NO₄S
- Molecular Weight : 333.40 g/mol
- Key Differences : Incorporates a sulfonamide (–SO₂NH–) group and a propyl ester. The sulfonamide enhances hydrogen-bonding capacity, influencing biological activity.
- Applications : Studied for antibacterial properties; used in pharmaceutical research .
Methyl Phenylacetate
- Molecular Formula : C₉H₁₀O₂
- Molecular Weight : 150.17 g/mol
- Key Differences : Lacks the sulfonyl group, reducing electrophilicity. Simpler phenyl ester structure.
- Applications : Widely used in perfumery and flavoring due to its sweet, honey-like aroma .
Comparative Data Table
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Applications |
|---|---|---|---|---|
| Methyl phenyl(phenylsulfonyl)acetate | C₉H₁₀O₄S | 214.24 | Sulfonyl, ester | Organic synthesis intermediate |
| Ethyl (phenylsulfonyl)acetate | C₁₀H₁₂O₄S | 228.27 | Sulfonyl, ethyl ester | Tailored ester hydrolysis reactions |
| Methyl 2-phenylacetoacetate | C₁₁H₁₂O₃ | 192.20 | β-Ketoester | Precursor in drug synthesis |
| Methyl 2-(4-chlorophenyl)sulfanylacetate | C₉H₉ClO₂S | 216.68 | Sulfanyl, chloro | Agrochemical intermediates |
| Propyl 2-(4-methylbenzenesulfonamido)benzoate | C₁₇H₁₉NO₄S | 333.40 | Sulfonamide, propyl ester | Antibacterial research |
| Methyl phenylacetate | C₉H₁₀O₂ | 150.17 | Phenyl ester | Fragrances, flavors |
Research Findings and Functional Group Analysis
- Sulfonyl vs. Sulfanyl : Sulfonyl groups (–SO₂–) are strongly electron-withdrawing, enhancing electrophilicity at the α-carbon, which facilitates nucleophilic attacks. Sulfanyl groups (–S–), being less oxidized, are less reactive but useful in forming sulfur-containing heterocycles .
- Ester Chain Length : Ethyl esters (e.g., Ethyl (phenylsulfonyl)acetate) exhibit higher lipid solubility than methyl esters, impacting their pharmacokinetic profiles in drug design .
- β-Ketoesters: Methyl 2-phenylacetoacetate’s β-keto group enables keto-enol tautomerism, making it versatile in condensation reactions but unstable under acidic conditions .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing methyl phenyl(phenylsulfonyl)acetate?
this compound can be synthesized via esterification and sulfonation reactions. Key considerations include:
- Reagents : Use phenylsulfonyl chloride and methyl phenylacetate as precursors.
- Catalysts : Lewis acids (e.g., AlCl₃) or base catalysts (e.g., triethylamine) to facilitate sulfonation.
- Solvents : Polar aprotic solvents (e.g., dichloromethane or tetrahydrofuran) to stabilize intermediates.
- Temperature : Moderate conditions (20–50°C) to avoid side reactions like over-sulfonation.
- Purification : Column chromatography or recrystallization to isolate the product, with purity verified by HPLC (>98%) .
Q. How can researchers characterize this compound and confirm its structural integrity?
Advanced spectroscopic and chromatographic methods are essential:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm ester and sulfonyl group positions (e.g., sulfonyl peak at δ 130–140 ppm in ¹³C NMR).
- Mass Spectrometry (MS) : High-resolution MS to validate molecular weight (e.g., [M+H]+ at m/z 304.07).
- HPLC/GC-MS : For purity assessment and detection of byproducts (e.g., unreacted phenylacetate).
- X-ray Crystallography : To resolve ambiguous stereochemistry in crystalline forms .
Advanced Research Questions
Q. How can theoretical frameworks guide the design of experiments involving this compound?
Link research to established theories:
- Reaction Mechanism Studies : Apply frontier molecular orbital (FMO) theory to predict sulfonation regioselectivity.
- Drug Delivery Applications : Use partition coefficient (logP) models to optimize lipophilicity for cellular uptake.
- Environmental Fate : Apply QSAR (Quantitative Structure-Activity Relationship) models to predict biodegradation pathways .
Q. How should researchers address contradictions in experimental data, such as inconsistent yields or unexpected byproducts?
Methodological adjustments and statistical analysis are critical:
- Statistical Tools : Use Student’s t-test or ANOVA to compare yield variations across reaction trials. For non-normal data, apply non-parametric tests (e.g., Mann-Whitney U).
- Byproduct Identification : Combine LC-MS and isotopic labeling to trace side-reaction pathways.
- Replication : Repeat experiments under controlled conditions (e.g., inert atmosphere) to isolate variables like moisture or oxygen interference .
Q. What methodologies are recommended for studying the environmental impact of this compound?
Long-term ecological studies should include:
- Degradation Analysis : Aerobic/anaerobic biodegradation assays with soil or water samples, monitored via LC-MS.
- Ecotoxicology : Acute toxicity tests using Daphnia magna or Vibrio fischeri, with EC₅₀ calculations.
- Field Sampling : Use solid-phase extraction (SPE) to detect residues in environmental matrices, validated against spiked controls .
Methodological Tables
Q. Table 1. Key Analytical Parameters for Characterization
| Technique | Parameter | Value | Reference |
|---|---|---|---|
| ¹H NMR | Sulfonyl protons | δ 7.5–8.2 ppm (multiplet) | |
| HRMS | [M+H]+ | m/z 304.07 (calculated) | |
| HPLC | Retention time | 12.3 ± 0.2 min (C18 column) |
Q. Table 2. Environmental Study Design
| Objective | Method | Duration | Metrics |
|---|---|---|---|
| Biodegradation | OECD 301B (Ready Biodegradability) | 28 days | DOC removal ≥ 70% |
| Ecotoxicity | OECD 202 (Daphnia acute toxicity) | 48 hrs | EC₅₀ (mg/L) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
